N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
Description
The compound N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide features an anthraquinone core linked to a benzamide group substituted with a 4-[(2-methylpiperidin-1-yl)sulfonyl] moiety. The 2-methylpiperidine substituent enhances steric hindrance compared to unsubstituted piperidine derivatives, which may influence solubility, reactivity, and binding affinity in applications such as corrosion inhibition or catalysis .
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5S/c1-17-7-4-5-16-29(17)35(33,34)19-14-12-18(13-15-19)27(32)28-23-11-6-10-22-24(23)26(31)21-9-3-2-8-20(21)25(22)30/h2-3,6,8-15,17H,4-5,7,16H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMAXOGCPMSNJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique anthracene-based structure combined with a piperidine moiety, which may contribute to its pharmacological properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-methylbenzoyl chloride with 1-aminoanthraquinone under standard amide formation conditions. The resulting product has been characterized using various spectroscopic techniques, including NMR, NMR, IR spectroscopy, and GC-MS analysis. The yield of the synthesis process can vary, but reports indicate yields of around 94% under optimized conditions .
Antioxidant Properties
Research indicates that compounds with anthracene derivatives often exhibit significant antioxidant activity. The presence of the dioxo group in this compound enhances its ability to scavenge free radicals, which is crucial in mitigating oxidative stress in biological systems. Studies have demonstrated that similar compounds can reduce oxidative damage in cellular models .
Anticancer Activity
This compound has shown promise in anticancer studies. In vitro assays have been conducted to evaluate its cytotoxic effects on various cancer cell lines. For instance, the compound demonstrated potent inhibitory effects on cell proliferation in breast and lung cancer cells, with IC50 values indicating effective dosage levels for therapeutic applications .
The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the modulation of Bcl-2 family proteins. By inhibiting anti-apoptotic members such as Bcl-2 and Bcl-xL, this compound promotes programmed cell death, which is a desirable outcome in cancer therapy . Additionally, its ability to interfere with cell cycle progression has been noted as a contributing factor to its anticancer efficacy.
Data Table: Summary of Biological Activities
| Activity | Effect | Cell Lines Tested | IC50 (µM) |
|---|---|---|---|
| Antioxidant | Free radical scavenging | Not specified | Not specified |
| Anticancer | Inhibition of cell proliferation | Breast cancer (MCF7), Lung cancer (A549) | 12.5 - 25 |
| Apoptosis Induction | Promotion of programmed cell death | Various cancer lines | Not specified |
Case Study 1: Anticancer Efficacy
In a study published in 2022, researchers evaluated the effects of this compound on MCF7 breast cancer cells. The study found that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis as evidenced by increased caspase activity .
Case Study 2: Oxidative Stress Mitigation
Another study focused on the antioxidant properties of similar anthracene derivatives. The findings indicated that these compounds effectively reduced oxidative stress markers in cellular models exposed to hydrogen peroxide. This suggests potential therapeutic applications for conditions related to oxidative damage .
Chemical Reactions Analysis
Table 1: Key Functional Groups and Reactivity
Metal-Catalyzed C–H Bond Functionalization
The anthraquinone moiety’s electron-deficient nature facilitates metal-catalyzed C–H activation. For example:
-
Palladium-Catalyzed Arylation : The N,O-bidentate directing group (anthraquinone-amide) directs ortho-C–H arylation via a bis-chelate intermediate .
-
Rhodium-Mediated Alkyne Insertion : The sulfonamide’s sulfonyl group stabilizes transition metals, enabling regioselective alkyne insertion at the γ-position .
Table 2: Metal-Catalyzed Reactions
| Reaction Type | Conditions | Yield | Selectivity |
|---|---|---|---|
| Pd(II)-catalyzed arylation | Pd(OAc)₂, Ag₂CO₃, DMF, 120°C | 72–85% | Ortho > meta (8:1) |
| Rh(I)-mediated alkyne insertion | [RhCl(cod)]₂, Cu(OAc)₂, DCE, 80°C | 68% | γ-Position exclusive |
Sulfonamide Group Reactivity
The 4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide moiety participates in:
-
Nucleophilic Substitution : The sulfonyl group undergoes displacement with amines or thiols under basic conditions .
-
Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids at the benzene ring adjacent to the sulfonamide.
Mechanistic Pathway for Sulfonamide Substitution
-
Base deprotonates the sulfonamide nitrogen.
-
Nucleophile (e.g., amine) attacks the electrophilic sulfur center.
-
Displacement of the leaving group (e.g., piperidine) forms a new sulfonamide bond .
Hydrolysis and Stability Studies
The benzamide linkage is prone to hydrolysis:
-
Acidic Hydrolysis : Cleavage to 4-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid and 1-aminoanthraquinone (HCl, reflux, 6h, 89% yield) .
-
Basic Conditions : Slower degradation due to sulfonamide stability at high pH.
Table 3: Hydrolysis Kinetics
| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) | Products Identified |
|---|---|---|---|
| 1M HCl, 80°C | 0.21 ± 0.03 | 3.3 h | Benzoic acid, 1-aminoanthraquinone |
| 1M NaOH, 80°C | 0.05 ± 0.01 | 13.9 h | Partial degradation |
Redox Behavior of the Anthraquinone Core
Cyclic voltammetry reveals two reversible reduction peaks at E₁/₂ = −0.65 V and −1.02 V (vs Ag/AgCl), corresponding to sequential electron transfers to form semiquinone and hydroquinone species . This redox activity enables applications in electrocatalysis or as a photosensitizer.
Thermal and Photochemical Decomposition
-
Thermal Stability : Decomposition onset at 220°C (TGA), releasing SO₂ and CO₂.
-
Photodegradation : UV irradiation (254 nm) induces cleavage of the sulfonamide bond, forming radical intermediates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Sulfonamide Groups
a) N-(9,10-Dioxoanthracen-1-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- Structure : Differs by lacking the 2-methyl group on the piperidine ring.
- Molecular weight is slightly lower (474.53 g/mol vs. ~488 g/mol for the methylated variant) .
b) 4-[5-(p-Tolyl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide Derivatives
- Structure : Features a pyrazole ring with electron-withdrawing trifluoromethyl and p-tolyl groups instead of piperidine.
- However, increased hydrophobicity may reduce aqueous solubility .
Analogues with Modified Benzamide Substituents
a) N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide
- Structure : Replaces the sulfonamide group with a simple 2-methylbenzamide.
- Impact: The absence of the sulfonamide reduces molecular weight (C22H15NO3, ~341.36 g/mol) and polarity, likely decreasing solubility in polar solvents. Synthesis via acid chloride yields 94% efficiency, outperforming carbodiimide coupling (24%) .
b) 4-tert-Butyl-N-(9,10-dioxoanthracen-2-yl)benzamide
Halogenated and Functionalized Derivatives
a) N-(4-Chloro-9,10-dioxoanthracen-1-yl)benzamide
- Structure: Incorporates a chlorine atom on the anthraquinone core.
- Impact : The electron-withdrawing chlorine enhances stability and may improve fluorescence properties, making it suitable for dye intermediates. Molecular weight increases to 361.78 g/mol .
b) N-(5-Benzamido-9,10-dioxoanthracen-1-yl)benzamide
- Structure: Features dual benzamide groups on the anthraquinone core.
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Analogues
*Estimated based on structural analogy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
